
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used for crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research . The first synthesis of tipranavir, a TFMP derivative, was reported using a chiral auxiliary . Later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular structure of “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” contributes to its unique physicochemical properties . The combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety is thought to be responsible for the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” are complex and varied. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine” are influenced by its molecular structure . It is a solid at room temperature and has a molecular weight of 294.89 .Applications De Recherche Scientifique
Agrochemical Industry
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used extensively for crop protection, playing a crucial role in the development of pesticides. The trifluoromethyl group (CF₃) in particular enhances the biological activity of these compounds, making them more effective against pests .
Pharmaceutical Development
This compound serves as a precursor in the pharmaceutical industry. The presence of the trifluoromethyl group is associated with increased metabolic stability and bioavailability in potential drug candidates. It’s used in the synthesis of various pharmaceuticals, including those that act as receptor antagonists .
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives are also utilized in veterinary products. The enhanced properties conferred by the trifluoromethyl group make these derivatives valuable for treating diseases in animals .
Synthesis of Functional Materials
The unique physicochemical properties of the trifluoromethyl group are exploited in the synthesis of functional materials. These materials find applications in advanced technologies, including electronics and nanotechnology .
Organic Synthesis Research
Researchers use 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as part of larger organic compounds .
Development of Fluorinated Compounds
The development of fluorinated organic chemicals is a significant area of research, and this compound is instrumental in that process. Its derivatives are used to introduce fluorine atoms into other molecules, which can drastically alter their properties for various applications .
Chemical Intermediate
This compound is in high demand as a chemical intermediate for the synthesis of several crop-protection products. Its production is crucial for meeting the global demand for effective agrochemicals .
Biological Studies
The trifluoromethyl group’s impact on biological activities is a subject of ongoing study. Derivatives of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine are used to explore the biological effects of fluorine-containing compounds, which can lead to the discovery of novel biological pathways or drug targets .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQXBKMDSJSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)
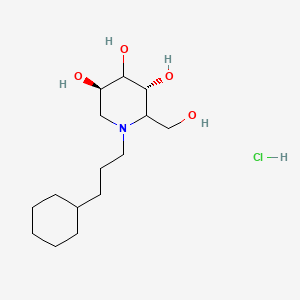




![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)
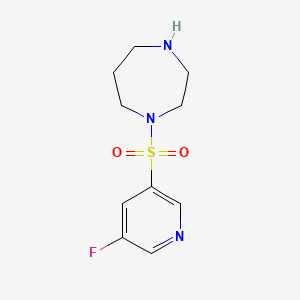
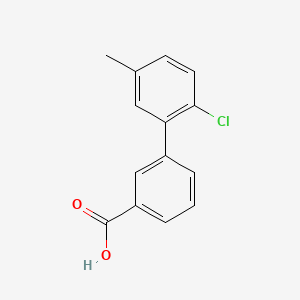
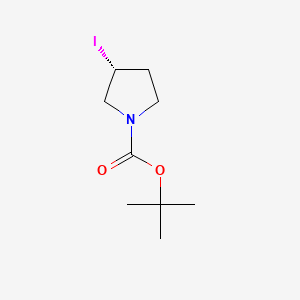
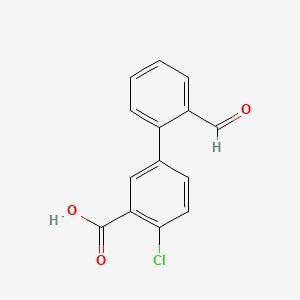

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)